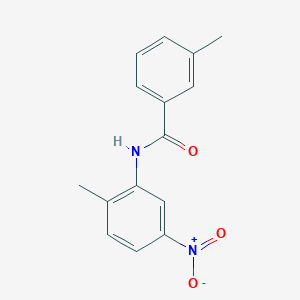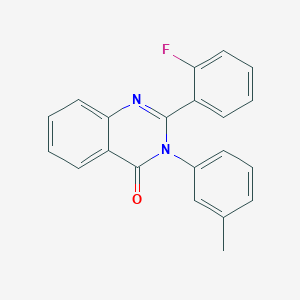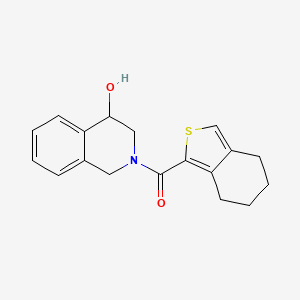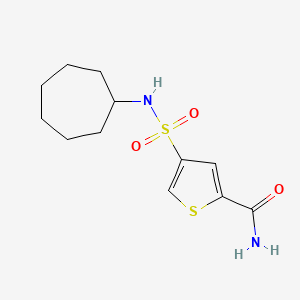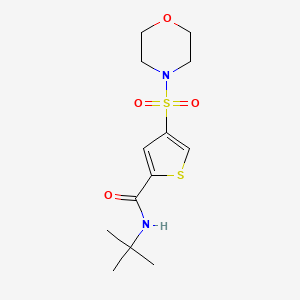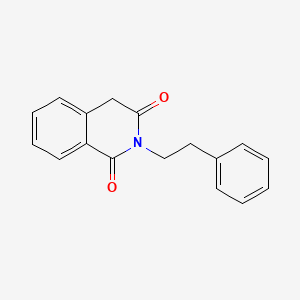
4H-Isoquinoline-1,3-dione, 2-phenethyl-
Overview
Description
4H-Isoquinoline-1,3-dione, 2-phenethyl-: is an organic compound belonging to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Radical Cascade Reaction: One of the primary methods for synthesizing isoquinoline-1,3-dione derivatives involves the use of radical cascade reactions. .
Enantioselective Synthesis: Another approach involves the enantioselective synthesis of isoquinoline-1,3-dione derivatives using a chiral phosphoric acid as the catalyst.
Industrial Production Methods:
Industrial production methods for 4H-Isoquinoline-1,3-dione, 2-phenethyl- are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution: These compounds can also participate in substitution reactions, such as the aza-Friedel–Crafts reaction with indoles and pyrrole.
Common Reagents and Conditions:
Oxidative Cross-Coupling: This reaction involves the use of aldehyde functional groups and radical precursors under mild reaction conditions without metal catalysts or organic solvents.
Aza-Friedel–Crafts Reaction: This reaction employs chiral phosphoric acids as catalysts to achieve high enantioselectivity.
Major Products:
The major products formed from these reactions are various isoquinoline-1,3-dione derivatives with different substituents, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Isoquinoline-1,3-dione derivatives are used as building blocks in the synthesis of more complex organic molecules. They are also employed in the development of novel polymers with unique electronic properties .
Biology and Medicine:
These compounds have shown potential in medicinal chemistry due to their diverse biological activities. They are being investigated for their potential as therapeutic agents in various diseases .
Industry:
In the industrial sector, isoquinoline-1,3-dione derivatives are used in the production of advanced materials, including polymers and other functional materials .
Mechanism of Action
The mechanism of action of 4H-Isoquinoline-1,3-dione, 2-phenethyl- involves its interaction with specific molecular targets and pathways. For instance, in the aza-Friedel–Crafts reaction, the compound interacts with chiral phosphoric acids to achieve high enantioselectivity . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Isoquinoline-1,3-dione: The parent compound of 4H-Isoquinoline-1,3-dione, 2-phenethyl-, known for its electron-withdrawing properties.
4-Benzylideneisoquinoline-1,3(2H,4H)-diones: These derivatives are synthesized via palladium-catalyzed coupling of aryl bromides with isoquinoline-1,3-diones.
Uniqueness:
4H-Isoquinoline-1,3-dione, 2-phenethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-(2-phenylethyl)-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-12-14-8-4-5-9-15(14)17(20)18(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXZWGZTKAXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247152 | |
| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53558-67-1 | |
| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53558-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
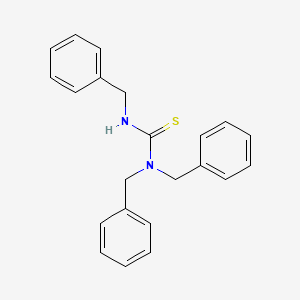
![5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid](/img/structure/B5602544.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)
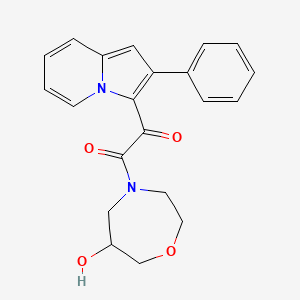
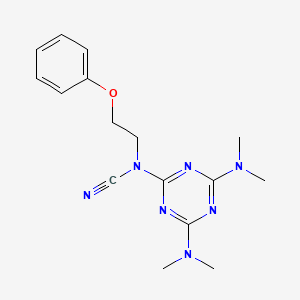
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)
